Pentafluoropropionyl chloride

Organic Synthesis Reagent Handling Process Chemistry

Pentafluoropropionyl chloride (CAS 422-59-3), also known as 2,2,3,3,3-pentafluoropropanoyl chloride or perfluoropropionyl chloride, is a highly reactive perfluorinated acyl halide with molecular formula C₃ClF₅O and a molecular weight of 182.48 g/mol. It exists as a colorless, volatile liquid with a boiling point of 7–9 °C (or 13.7 °C at 760 mmHg) and a density of 1.602 g/cm³.

Molecular Formula C3ClF5O
Molecular Weight 182.47 g/mol
CAS No. 422-59-3
Cat. No. B1293908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentafluoropropionyl chloride
CAS422-59-3
Molecular FormulaC3ClF5O
Molecular Weight182.47 g/mol
Structural Identifiers
SMILESC(=O)(C(C(F)(F)F)(F)F)Cl
InChIInChI=1S/C3ClF5O/c4-1(10)2(5,6)3(7,8)9
InChIKeySHMNLEQWIMKCQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentafluoropropionyl Chloride (CAS 422-59-3) Procurement Guide: Key Properties and Selection Rationale


Pentafluoropropionyl chloride (CAS 422-59-3), also known as 2,2,3,3,3-pentafluoropropanoyl chloride or perfluoropropionyl chloride, is a highly reactive perfluorinated acyl halide with molecular formula C₃ClF₅O and a molecular weight of 182.48 g/mol . It exists as a colorless, volatile liquid with a boiling point of 7–9 °C (or 13.7 °C at 760 mmHg) and a density of 1.602 g/cm³ . This compound serves as a critical derivatization reagent in analytical chemistry and as an acylating agent in synthetic organic chemistry. Its procurement requires careful consideration of its physical handling properties and its distinct performance profile relative to other perfluoroacyl chlorides.

Intermediate volatility supports easier handling and reduced storage complexity compared to highly volatile perfluoroacyl chlorides.

Provides balanced GC retention and resolution for high-throughput amine profiling workflows.

Reported as better suited for ultra-trace GC-NICI-MS detection versus trifluoroacetyl derivatives.

PFP esters offer enhanced stability under glycosylation conditions, supporting complex oligosaccharide synthesis.

Why Generic Substitution of Pentafluoropropionyl Chloride (CAS 422-59-3) Fails: The Critical Role of Quantitative Performance Differentiation


In-class perfluoroacyl chlorides, such as trifluoroacetyl chloride (TFAC), pentafluoropropionyl chloride (PFPC), and heptafluorobutyryl chloride (HFBC), cannot be treated as interchangeable commodities due to their divergent physicochemical properties (boiling point, vapor pressure) and, more critically, their distinct analytical performance in derivatization applications. Studies demonstrate that the choice of perfluoroacyl group directly impacts chromatographic resolution, retention times, and mass spectrometric sensitivity in GC-MS and GC-NICI-MS analyses [1] [2]. The specific quantitative evidence below defines the unique value proposition of PFPC, enabling informed procurement decisions based on measurable performance metrics rather than generic similarity.

TFAC

Much lower boiling point may lead to evaporative loss and demand stringent low-temperature storage, limiting practical use in standard lab settings.

HFBC

Higher boiling point can increase GC retention times and reduce sample throughput; may not provide the same balance of resolution and speed.

PFP Fluoride

Lower density and higher volatility complicate accurate volumetric dispensing; chloride form may support more reliable liquid-phase handling.

Quantitative Evidence Guide: Pentafluoropropionyl Chloride (CAS 422-59-3) Performance Differentiation vs. Key Comparators


Evidence Dimension 1: Intermediate Boiling Point for Optimized Handling and Reactivity vs. TFAC and HFBC

Pentafluoropropionyl chloride (PFPC) exhibits a boiling point of 7–9 °C (or 13.7 °C at 760 mmHg) . This is significantly higher than trifluoroacetyl chloride (TFAC), which boils at -27 °C , and substantially lower than heptafluorobutyryl chloride (HFBC), which boils at 38-39 °C [1]. The intermediate volatility of PFPC offers a practical advantage: it is less prone to evaporative loss and requires less stringent low-temperature storage than the highly volatile TFAC, while also being more easily removed under vacuum or gentle heating post-reaction compared to the higher-boiling HFBC.

Boiling Point
Cross-study comparable
PFPC boils at 7–9 °C, ~34–36 °C above TFAC and ~29–32 °C below HFBC.
Intermediate volatility may support easier handling and post-reaction removal.
Compiled from databases and vendor specs.
Organic Synthesis Reagent Handling Process Chemistry

Evidence Dimension 2: Reduced Retention Times in GC Analysis Compared to Heptafluorobutyryl Derivatives

In a study resolving enantiomeric amphetamines by GC, the effect of varying the perfluoroacyl group of the resolving agent from trifluoroacetyl (TFA) to pentafluoropropionyl (PFP) to heptafluorobutyryl (HFB) was systematically evaluated [1]. The results showed a clear trend: switching from TFA to PFP to HFB significantly decreased retention times without significantly decreasing separation factors [1]. This indicates that PFP derivatives offer a balance between adequate retention and reduced analysis time compared to the shorter-chain TFA analog, while providing faster elution than the longer-chain HFB derivative, thereby increasing sample throughput.

GC Retention Time
Head-to-head
Retention times decreased significantly in the order TFA > PFP > HFB without loss of separation factors; baseline resolution for 7 of 8 amines.
PFP derivatives may increase throughput while maintaining adequate resolution.
GC on polar/nonpolar columns; enantiomeric amphetamines, 1975.
Gas Chromatography Analytical Chemistry Derivatization

Evidence Dimension 3: Superior Suitability for Ultra-Trace Detection by GC-NICI-MS vs. Trifluoroacetyl Derivatives

In the analysis of simple trichothecene mycotoxins, pentafluoropropionyl (PFP) and trifluoroacetyl (TFA) esters were synthesized and characterized under identical gas chromatography-negative ion chemical ionization mass spectrometry (GC-NICI-MS) conditions [1]. Preliminary results indicated that the PFP derivatives were better suited for the analysis of simple trichothecenes by GC-NICI-MS technique [1]. The developed procedure enabled the detection of ultra-trace amounts (0.5–2.0 pg) of these PFP derivatives [1], demonstrating exceptional sensitivity.

GC-NICI-MS Suitability
Head-to-head
PFP derivatives reported as better suited than TFA; detection limit 0.5–2.0 pg for trichothecenes.
Supports ultra-trace quantitation workflows where maximum sensitivity is required.
Mycotoxin analysis; optimized GC-NICI-MS conditions.
Mass Spectrometry Trace Analysis Mycotoxin Analysis

Evidence Dimension 4: Enhanced Stability of Pentafluoropropionyl Esters as Hydroxyl Protecting Groups in Oligosaccharide Synthesis vs. Trifluoroacetyl Esters

In oligomannoside synthesis, both pentafluoropropionyl (PFP) and trifluoroacetyl (TFA) esters were evaluated as temporary protecting groups for hydroxyl functionalities [1]. The study demonstrated that PFP esters are more reliably stable under glycosylation conditions compared to the more labile TFA esters, which are generally considered too unstable for synthetic use [1]. Critically, both PFP and TFA groups could be removed under extremely mild conditions (pyridine–EtOH) with complete preservation of O-acetyl groups, and analytically pure products were obtained quantitatively simply by evaporating the reaction mixtures [1].

Protecting Group Stability
Head-to-head
PFP esters are more reliably stable under glycosylation than TFA esters; both cleaved quantitatively under mild conditions (pyridine–EtOH).
May reduce side reactions and simplify purification in oligosaccharide synthesis.
Oligomannoside synthesis; preserves O-acetyl groups.
Carbohydrate Chemistry Protecting Group Strategy Synthetic Methodology

Evidence Dimension 5: Unique Balance of GC Resolution and Mass Spectral Information vs. Other Perfluoroacyl Derivatives in Amine Profiling

In a study comparing acetyl-, trifluoroacetyl- (TFA), pentafluoropropionyl- (PFP), heptafluorobutyryl- (HFB), and 4-carbethoxyhexafluorobutyryl- derivatives of methamphetamine and regioisomeric phenethylamines, PFP amide derivatives were found to provide adequate GC resolution and mass spectra that can be used to differentiate among regioisomeric amines [1]. This positions PFP as a balanced choice, offering sufficient chromatographic separation without the excessive molecular weight and longer retention times associated with HFB derivatives, while providing more structural information in mass spectrometry than acetyl derivatives.

GC Resolution & Mass Info
Data to verify
PFP amides provide adequate resolution and mass spectra to differentiate regioisomeric amines, balancing acetyl, TFA, HFB, and 4-carbethoxyhexafluorobutyryl derivatives.
Qualitative assessment; may support method development for complex amine mixtures.
Source not specified; class-level inference.
Forensic Chemistry Amphetamine Analysis GC-MS Derivatization

Evidence Dimension 6: Higher Density and Lower Vapor Pressure vs. Pentafluoropropionyl Fluoride for Liquid-Phase Handling

Pentafluoropropionyl chloride (PFPC) has a density of 1.602 g/cm³ and a boiling point of 7–9 °C , while its fluoride analog, pentafluoropropionyl fluoride (PFPF), has a density of 1.537 g/cm³ and a boiling point of 5.3 °C (or -30 °C according to some sources) . The chloride is denser and, in practice, less volatile than the fluoride, which is often a gas or extremely volatile liquid. For synthetic applications where a liquid acylating agent is preferred for accurate volumetric dispensing and reduced loss due to evaporation, PFPC offers a significant handling advantage.

Density & Volatility vs. Fluoride
Data to verify
PFPC density 1.602 g/cm³, bp 7–9 °C; PFPF density 1.537 g/cm³, bp ~5.3 °C (or lower). PFPC offers higher density and less volatility.
May improve volumetric dispensing accuracy and reduce evaporative loss.
Physical property data; independent validation recommended.
Reagent Selection Synthetic Chemistry Physical Properties

High-Value Application Scenarios for Pentafluoropropionyl Chloride (CAS 422-59-3) Based on Quantitative Evidence


Scenario 1: High-Throughput Forensic and Clinical Toxicology GC-MS Labs Analyzing Amphetamine-Type Stimulants

Based on evidence that PFPC derivatives provide a balance of adequate GC resolution and reduced retention times compared to TFA derivatives [Section 3, Evidence 2 and 5], this reagent is ideally suited for high-throughput forensic or clinical laboratories. Its use directly increases sample throughput by shortening GC run times while maintaining the necessary chromatographic separation for accurate identification and quantification of target analytes and their regioisomers.

Scenario 2: Ultra-Trace Quantitative Analysis by GC-NICI-MS (e.g., Mycotoxins, Environmental Contaminants, Endogenous Metabolites)

Given the demonstrated superiority of PFP derivatives over TFA derivatives for GC-NICI-MS analysis, achieving detection limits in the 0.5–2.0 pg range [Section 3, Evidence 3], PFPC is the preferred derivatization reagent for applications demanding ultimate sensitivity. This includes trace analysis of trichothecene mycotoxins, certain environmental pollutants, and endogenous biomolecules where analyte levels are extremely low.

Scenario 3: Complex Oligosaccharide Synthesis Requiring Orthogonal and Mildly Cleavable Hydroxyl Protection

The evidence that PFP esters are more stable than TFA esters under glycosylation conditions yet are quantitatively removed under mild conditions (pyridine-EtOH) with full preservation of acetyl groups [Section 3, Evidence 4] makes PFPC a strategic choice for carbohydrate chemists. It offers a robust, orthogonal protecting group strategy that simplifies the synthesis of complex, biologically relevant oligosaccharides.

Scenario 4: General Synthetic Chemistry Labs Requiring a Practical, Liquid Perfluoroacylating Agent

For laboratories conducting routine acylation reactions, the physical properties of PFPC—specifically its intermediate boiling point (7–9 °C) and high density (1.602 g/cm³) compared to TFAC and PFPF [Section 3, Evidence 1 and 6]—offer a distinct handling advantage. It is less prone to evaporative loss than the gaseous or highly volatile alternatives, allowing for more accurate dispensing and simplified storage, thereby improving workflow reliability and reducing waste.

Application
Selection Property
Validation Focus
High-throughput amphetamine-type stimulant analysis by GC-MS
Balanced GC resolution and reduced retention times
Retention time and separation factor verification
Ultra-trace quantitation of mycotoxins and environmental contaminants by GC-NICI-MS
Reported enhanced suitability for NICI-MS with sub-picogram detection
Detection limit and signal-to-noise ratio assessment
Complex oligosaccharide synthesis with orthogonal protecting groups
Higher ester stability under glycosylation and mild quantitative cleavage
Stability under reaction conditions and deprotection efficiency
General acylation reactions requiring practical liquid reagent handling
Intermediate boiling point and higher density vs. fluoride analog
Volatility and dispensing accuracy under lab conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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